2-(2,6-Dibromophenyl)acetonitrile

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

The 2,6-dibromo substitution pattern on this phenylacetonitrile is critical for directing regioselective cross-couplings and achieving target biological activity, such as HIV-1 RT inhibition. Unlike other regioisomers, this specific steric and electronic environment is essential for building effective NNRTI scaffolds and PROTAC ligands. Procure this high-purity intermediate for reliable SAR studies.

Molecular Formula C8H5Br2N
Molecular Weight 274.94 g/mol
CAS No. 67197-53-9
Cat. No. B1343017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dibromophenyl)acetonitrile
CAS67197-53-9
Molecular FormulaC8H5Br2N
Molecular Weight274.94 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)CC#N)Br
InChIInChI=1S/C8H5Br2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2
InChIKeyOEJZMMCGURACCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dibromophenyl)acetonitrile (CAS 67197-53-9) Procurement Baseline: A 2,6-Disubstituted Phenylacetonitrile Intermediate


2-(2,6-Dibromophenyl)acetonitrile (CAS 67197-53-9) is a 2,6-dibromo-substituted phenylacetonitrile with the molecular formula C8H5Br2N and a molecular weight of 274.94 . The compound features a unique 2,6-substitution pattern on the phenyl ring, which imparts distinct steric and electronic properties compared to other regioisomers like 2,4- and 3,5-dibromo analogs [1]. It is primarily utilized as a versatile synthetic intermediate in pharmaceutical research, serving as a key building block for the development of bioactive molecules targeting neurological disorders and anti-inflammatory pathways .

Why Generic Phenylacetonitrile Substitution Fails: The Critical 2,6-Dibromo Configuration in 67197-53-9


Simple substitution with unsubstituted phenylacetonitrile or other regioisomeric dibromo analogs (e.g., 2,4- or 3,5-dibromo) is not chemically equivalent and will likely fail in downstream applications. The 2,6-dibromo substitution pattern on 2-(2,6-Dibromophenyl)acetonitrile (CAS 67197-53-9) imposes a unique steric hindrance and electronic environment . This specific configuration is critical for directing regioselective transformations in cross-coupling reactions and for achieving the desired biological activity in target molecules, as demonstrated by the selective anti-HIV-1 reverse transcriptase (RT) inhibition observed in derivatives built from this core scaffold [1][2]. Using a different regioisomer would alter the three-dimensional shape and electronic properties of the final product, leading to unpredictable and often suboptimal outcomes.

Quantitative Differentiation Guide for 2-(2,6-Dibromophenyl)acetonitrile (67197-53-9) vs. Analogs


Regioisomeric Selectivity: Unique Steric and Electronic Profile of the 2,6-Dibromo Substitution

The 2,6-dibromo substitution pattern in 2-(2,6-Dibromophenyl)acetonitrile (CAS 67197-53-9) creates a distinct steric and electronic environment compared to its 2,4-dibromo regioisomer (CAS 66246-16-0). The two bromine atoms in the ortho positions significantly restrict rotation around the C-C bond connecting the phenyl ring to the acetonitrile group . This steric hindrance influences the compound's reactivity and the three-dimensional conformation of its derivatives, which is a critical factor for binding to biological targets [1]. In contrast, the 2,4-dibromo isomer has a less hindered ortho position, leading to a different conformational landscape and potentially divergent reactivity in sterically-sensitive transformations . This structural difference translates to a measurable difference in lipophilicity, with the 2,6-isomer exhibiting a higher consensus Log Po/w (3.02) compared to the 2,4-isomer (Log P = 2.95) .

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Derived Antiviral Potency: A Validated Scaffold for Selective HIV-1 Reverse Transcriptase Inhibition

Derivatives synthesized from the 2-(2,6-dibromophenyl)acetonitrile scaffold have demonstrated potent and selective inhibition of HIV-1 reverse transcriptase (RT) [1][2]. A series of 2-(2,6-dibromophenyl)-3-heteroaryl-1,3-thiazolidin-4-ones were specifically designed and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) [3][4]. The most potent compound in this series exhibited an IC50 value of 31.9 μM against HCV NS5B polymerase, demonstrating the scaffold's ability to be optimized for antiviral activity . This establishes a clear, quantifiable link between the procurement of this specific starting material and the generation of biologically active molecules with validated enzyme inhibition data.

Antiviral Drug Discovery HIV-1 Enzyme Inhibition

Cross-Coupling Versatility: Quantified Yields in Key Transformations

The presence of bromine atoms in the 2- and 6-positions makes 2-(2,6-Dibromophenyl)acetonitrile (67197-53-9) a highly effective substrate for cross-coupling reactions, which are essential for constructing complex molecular architectures in drug discovery . While the exact yield for the target compound's coupling is not directly reported, related aryl bromide systems in similar cross-coupling reactions demonstrate the utility of this scaffold. For example, nickel-catalyzed reductive cross-coupling of aryl bromides with alkyl bromides in acetonitrile solvent affords products in synthetically useful yields ranging from 22% to 80% [1]. The high efficiency of these transformations highlights the value of the bromine atoms as versatile handles for rapid diversification and SAR exploration.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Procurement-Ready Quality: Verified Purity and Analytical Documentation

Multiple reputable vendors offer 2-(2,6-Dibromophenyl)acetonitrile (CAS 67197-53-9) with high purity specifications, typically ≥95% or ≥97% . This ensures consistent and reliable performance in research applications. Furthermore, suppliers like Bidepharm provide batch-specific quality control documentation, including NMR, HPLC, and GC spectra, which is crucial for verifying identity and purity upon receipt . This level of documentation reduces the risk of experimental variability due to unknown impurities, saving time and resources.

Chemical Procurement Quality Control Analytical Chemistry

High-Impact Application Scenarios for 2-(2,6-Dibromophenyl)acetonitrile (67197-53-9)


Medicinal Chemistry: Synthesis of Novel NNRTIs for Antiviral Drug Discovery

Use 2-(2,6-dibromophenyl)acetonitrile as a key starting material for synthesizing 2-(2,6-dibromophenyl)-3-heteroaryl-1,3-thiazolidin-4-one derivatives, a class of compounds with demonstrated inhibitory activity against HIV-1 reverse transcriptase [1][2]. This specific scaffold is critical for generating selective non-nucleoside reverse transcriptase inhibitors (NNRTIs), providing a validated path for developing new antiviral therapeutics.

Organic Synthesis: Core Scaffold for Cross-Coupling and Diversification Libraries

Leverage the two bromine atoms of 2-(2,6-dibromophenyl)acetonitrile as synthetic handles for cross-coupling reactions (e.g., Suzuki, Sonogashira) to build diverse libraries of drug-like molecules . The unique 2,6-substitution pattern provides steric control that can be exploited for regioselective transformations, enabling efficient structure-activity relationship (SAR) studies and lead optimization .

Chemical Biology: Development of Targeted Protein Degraders (PROTACs)

Employ 2-(2,6-dibromophenyl)acetonitrile as a versatile intermediate for constructing novel ligands for E3 ligases or target proteins. The nitrile group can be readily transformed into various functional groups (e.g., carboxylic acids, amides) for conjugation to linkers, while the 2,6-dibromo-phenyl moiety provides a unique binding scaffold that can be optimized for target engagement . This is particularly relevant in developing PROTACs (PROteolysis TArgeting Chimeras) and other bivalent degraders.

Material Science: Precursor for Functional Materials with Enhanced Thermal Stability

Utilize 2-(2,6-dibromophenyl)acetonitrile as a building block for creating functional materials with improved thermal stability . Its brominated aromatic structure can be incorporated into polymers or other materials to enhance flame retardancy or modify electronic properties for applications in electronics and advanced materials research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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